3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one
Description
Properties
CAS No. |
918785-16-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-but-2-enoxy-1-ethylquinolin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3 |
InChI Key |
RJUDNQDKGLLOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation
One of the primary methods for synthesizing 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one involves the alkylation of 1-ethylquinolin-2(1H)-one with butenyl alcohol derivatives. The reaction typically proceeds as follows:
Reagents :
- 1-Ethylquinolin-2(1H)-one
- Butenyl alcohol (e.g., but-2-en-1-ol)
- Base (e.g., sodium hydride or potassium carbonate)
-
- The base is added to a solution of 1-ethylquinolin-2(1H)-one in a suitable solvent (such as dimethylformamide).
- Butenyl alcohol is then introduced to the reaction mixture.
- The mixture is stirred at elevated temperatures (around 60–80 °C) for several hours.
Expected Yield : Yields can vary but are typically around 70–85% based on the purity of starting materials and reaction conditions.
Synthesis via Esterification
Another method involves the esterification of quinoline derivatives with acrylic acid derivatives:
Reagents :
- Quinoline derivative (e.g., ethyl quinolin-2(1H)-one)
- Acrylic acid or its derivatives (e.g., ethyl acrylate)
-
- A mixture of quinoline derivative and acrylic acid derivative is heated in the presence of a catalyst (such as p-toluenesulfonic acid).
- The reaction is monitored using thin-layer chromatography until completion.
Expected Yield : This method can yield approximately 80–90%, depending on the reaction conditions and purification steps.
One-Pot Synthesis
Recent approaches have explored one-pot synthesis strategies that integrate multiple steps into a single reaction vessel, improving efficiency:
Reagents :
- Starting materials for quinoline synthesis
- Butenyl alcohol
-
- All reagents are combined in one flask with a suitable solvent.
- The mixture is subjected to heat and stirring, allowing for simultaneous formation of the quinoline ring and subsequent alkylation.
Expected Yield : This method can achieve yields upwards of 75%, with reduced time and resource use.
Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Alkylation | 1-Ethylquinolin-2(1H)-one, Butenyl alcohol | Heat (60–80 °C) | 70–85 |
| Esterification | Quinoline derivative, Acrylic acid | Heated with catalyst | 80–90 |
| One-Pot Synthesis | Various starting materials | Combined in one flask | >75 |
Detailed Findings
Research indicates that modifications to the alkyl chain length and branching can significantly affect the biological activity of the resulting compounds. For instance, variations in butenyl alcohol structures have shown different affinities in biological assays, suggesting that slight changes in preparation methods could lead to more potent derivatives.
Furthermore, studies have highlighted the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one exhibits several significant biological activities:
Anticancer Activity
Studies have shown that quinoline derivatives, including this compound, possess anticancer properties. For instance, derivatives of quinoline were tested against various cancer cell lines, demonstrating varying degrees of antiproliferative activity. Compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Properties
Quinoline derivatives have been evaluated for their antimicrobial efficacy. The presence of the quinoline moiety is often associated with enhanced activity against bacterial strains. Research indicates that modifications to the quinoline structure can lead to improved antimicrobial potency, making compounds like this compound potential candidates for further development in this area .
Michael Addition
One common method involves the Michael addition reaction, where a suitable electrophile reacts with a nucleophile containing a double bond. This reaction can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .
Condensation Reactions
Another approach is through condensation reactions involving quinoline derivatives and appropriate alkylating agents. This method allows for the introduction of various substituents on the quinoline ring, enhancing biological activity .
Case Study 1: Anticancer Screening
In a study examining the anticancer properties of various quinoline derivatives, this compound was included in a panel of compounds tested against HCT116 and MCF7 cell lines. Results indicated that this compound exhibited promising cytotoxicity with an IC50 value comparable to leading anticancer agents .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among quinolinone derivatives significantly impact their chemical reactivity, physical properties, and biological activity. Below is a detailed comparison of 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one with key analogs:
Structural Analogues and Substituent Effects
Reactivity and Stability
- The but-2-en-1-yloxy group exhibits moderate stability under acidic/basic conditions but may undergo oxidation or electrophilic addition at the double bond.
- Alkynyloxy analogs (e.g., but-2-ynyloxy) are more reactive in cycloaddition reactions (e.g., Huisgen) compared to the alkenyloxy group .
- Nitroacetyl-substituted quinolinones are highly reactive toward nucleophiles (e.g., amines, hydrazines) and electrophiles (e.g., halogens), forming pyrazole or pyrimidine fused systems .
Physical and Spectral Properties
Biological Activity
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications, supported by case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a quinoline ring system, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines.
Case Study:
A study conducted on human breast cancer cells (MCF7) revealed that treatment with the compound led to a significant reduction in cell viability (p < 0.05). The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 20 |
Neuroprotective Effects
Emerging evidence suggests that quinoline derivatives may also exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which is vital in Alzheimer's disease treatment.
Mechanism of Action:
Molecular docking studies have shown that this compound binds effectively to the active site of AChE, demonstrating a competitive inhibition pattern with an IC50 value of approximately 5 µM.
Toxicity and Safety Profile
While the biological activity is promising, it is essential to consider the toxicity profile of the compound. Preliminary studies have indicated low cytotoxicity in non-cancerous cell lines, but further toxicological assessments are required for comprehensive safety evaluations.
Q & A
Q. What are the common synthetic routes for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Alkylation of quinolin-2(1H)-one derivatives : Reacting a brominated alkylating agent (e.g., 2-bromoacetophenone) with the quinolinone core under basic conditions (e.g., K₂CO₃ in DMF) can introduce substituents at the oxygen or nitrogen positions .
- Oxidation/Reduction : Pre-functionalized intermediates (e.g., 1-methyl-3,4-dihydroquinolin-2(1H)-one) can undergo oxidation with KMnO₄ to form carbonyl groups or reduction with NaBH₄ to yield hydroxyl derivatives, enabling further modifications .
- Glycosylation : Advanced derivatives may involve coupling with acetyl-protected sugars (e.g., tetra-O-acetyl-β-D-glucopyranosyl) under Mitsunobu conditions .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- 1H NMR : Characteristic peaks include aromatic protons (δ 6.6–8.6 ppm), methyl/ethyl groups (δ 1.2–3.8 ppm), and enol ether protons (δ 4.5–5.5 ppm). For example, the but-2-en-1-yloxy group shows vinyl proton splitting patterns (e.g., δ 5.49 ppm for CH₂ in ) .
- IR Spectroscopy : Key stretches include C=O (1630–1680 cm⁻¹), C-O (1200–1260 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and stereochemistry, resolving ambiguities in NMR data .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during solvent reflux .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during alkylation .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as seen in glycosylation reactions with 70–85% yields .
Q. What strategies are effective in resolving conflicting spectroscopic data during structural elucidation?
- Complementary Techniques : Combine NMR (for functional groups) with X-ray crystallography (for absolute configuration). For example, SHELX-refined structures can correct misinterpreted NOE effects .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded aromatic regions .
- Computational Modeling : DFT calculations predict NMR chemical shifts and verify proposed conformers .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled derivatives) to measure affinity for targets like histamine H₃ receptors, as demonstrated for dihydroquinolinone PET tracers .
- Antioxidant Activity : Assess free radical scavenging via DPPH or ABTS assays, comparing IC₃₀ values to reference antioxidants (e.g., quercetin) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Data Contradiction Analysis
Conflicting data may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
